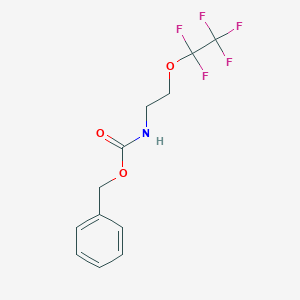
(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester is a synthetic organic compound characterized by its unique chemical structure, which includes a pentafluoroethyloxy group and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester typically involves the reaction of 2-pentafluoroethyloxy-ethanol with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a tertiary amine, to facilitate the formation of the carbamic acid ester linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pentafluoroethyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty materials and coatings due to its fluorinated structure, which imparts unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of (2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, depending on its application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The pentafluoroethyloxy group can enhance the compound’s binding affinity and specificity for certain targets, while the carbamic acid ester moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
- Perfluorohexane sulfonic acid (PFHxS)
Uniqueness
(2-Pentafluoroethyloxy-ethyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Unlike other perfluorinated compounds, it possesses a carbamic acid ester moiety, which can participate in a wider range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12F5NO3 |
|---|---|
Molecular Weight |
313.22 g/mol |
IUPAC Name |
benzyl N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]carbamate |
InChI |
InChI=1S/C12H12F5NO3/c13-11(14,15)12(16,17)21-7-6-18-10(19)20-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,19) |
InChI Key |
BQLFBNQSAMXDDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















